2,3-Dihydro-1-benzofuran-7-carbonyl chloride
Overview
Description
2,3-Dihydro-1-benzofuran-7-carbonyl chloride is a chemical compound with the molecular formula C9H7ClO2 and a molecular weight of 182.6 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities . This compound is primarily used in research and development settings, particularly in the synthesis of various organic molecules .
Scientific Research Applications
2,3-Dihydro-1-benzofuran-7-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Material Science: It is used in the development of novel materials with specific properties.
Safety and Hazards
Future Directions
Benzofuran derivatives, including “2,3-Dihydro-1-benzofuran-7-carbonyl chloride”, are of interest in various fields of research. For instance, they are being studied for their potential as effective and low-toxic antifungal drugs . Additionally, some benzofuran derivatives have shown potential anticancer activity .
Mechanism of Action
Target of Action
Benzofuran derivatives, to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to impact a variety of biochemical pathways due to their broad biological activity .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzofuran-7-carbonyl chloride typically involves the chlorination of 2,3-dihydro-1-benzofuran-7-carboxylic acid . The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:
2,3-Dihydro-1-benzofuran-7-carboxylic acid+SOCl2→2,3-Dihydro-1-benzofuran-7-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of oxalyl chloride (COCl)2 as the chlorinating agent, which can offer higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dihydro-1-benzofuran-7-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often used.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to enhance reaction rates.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-7-carboxylic acid: The precursor in the synthesis of 2,3-Dihydro-1-benzofuran-7-carbonyl chloride.
2-Methyl-2,3-dihydro-1-benzofuran: A similar compound with a methyl group at the 2-position.
Benzofuran derivatives: Compounds with similar benzofuran core structures but different substituents.
Uniqueness
This compound is unique due to its reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form amides and esters through substitution reactions distinguishes it from other benzofuran derivatives .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBGUBMIJPZGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383519 | |
Record name | 2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123266-63-7 | |
Record name | 2,3-Dihydro-7-benzofurancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123266-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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